molecular formula C8H9F2NO B009059 3,5-Difluoro-4-methoxybenzylamine CAS No. 105969-16-2

3,5-Difluoro-4-methoxybenzylamine

Cat. No. B009059
CAS No.: 105969-16-2
M. Wt: 173.16 g/mol
InChI Key: MCQREBXBVNPGJZ-UHFFFAOYSA-N
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Patent
US04728741

Procedure details

The reaction of 3,5-difluoro-4-methoxybenzaldehyde methoxime, (7 g, 35 mmole) and 0.98M borane in tetrahydrofuran (46 ml) substantially as described in 1B above produced 3 g, (50%) of the title compound as a clear oil.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
[Compound]
Name
1B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:12])[C:9]=1[O:10][CH3:11])[CH:5]=O.C1C(/C=N/O)=CC=[N+:17](C[N+]2C=CC(/C=N/O)=CC=2)C=1.[Br-].[Br-].B>O1CCCC1>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:12])[C:9]=1[O:10][CH3:11])[CH2:5][NH2:17] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FC=1C=C(C=O)C=C(C1OC)F.C=1C(=CC=[N+](C1)C[N+]2=CC=C(C=C2)/C=N/O)/C=N/O.[Br-].[Br-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
46 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
1B
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CN)C=C(C1OC)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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